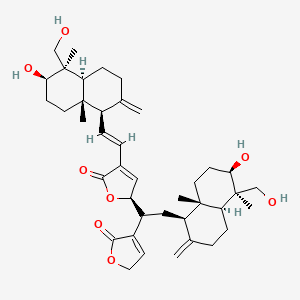
Bisandrographolide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisandrographolide C is an unusual dimer of ent-labdane diterpenoid isolated and identified from the plant Andrographis paniculata . This compound is known for its ability to activate transient receptor potential vanilloid (TRPV) channels, specifically TRPV1 and TRPV3, and protect cardiomyocytes from hypoxia-reoxygenation injury .
Méthodes De Préparation
Bisandrographolide C is primarily isolated from Andrographis paniculata. The extraction process involves the use of solvents to separate the compound from the plant material. The compound is then purified using chromatographic techniques . There is limited information available on the synthetic routes and industrial production methods for this compound, as it is mainly obtained through natural extraction.
Analyse Des Réactions Chimiques
Bisandrographolide C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Bisandrographolide C has a wide range of scientific research applications, including:
Mécanisme D'action
Bisandrographolide C exerts its effects by activating TRPV1 and TRPV3 channels with dissociation constants (Kd) of 289 and 341 μM, respectively . These channels are involved in various physiological processes, including pain sensation, temperature regulation, and inflammation. By activating these channels, this compound helps protect cardiomyocytes from hypoxia-reoxygenation injury .
Comparaison Avec Des Composés Similaires
Bisandrographolide C is similar to other compounds isolated from Andrographis paniculata, such as:
Andrographolide: Known for its anti-inflammatory, antioxidant, and anticancer properties.
Neoandrographolide: Known for its anti-inflammatory and hepatoprotective effects.
14-deoxy-11,12-didehydroandrographolide: Known for its immunostimulatory and anti-infective properties.
What sets this compound apart is its unique ability to activate TRPV1 and TRPV3 channels and protect cardiomyocytes from hypoxia-reoxygenation injury .
Propriétés
Formule moléculaire |
C40H56O8 |
|---|---|
Poids moléculaire |
664.9 g/mol |
Nom IUPAC |
(2S)-4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30+,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 |
Clé InChI |
WQHWOZANSOUSAY-MHFFCXQSSA-N |
SMILES isomérique |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC([C@@H]3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |
SMILES canonique |
CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


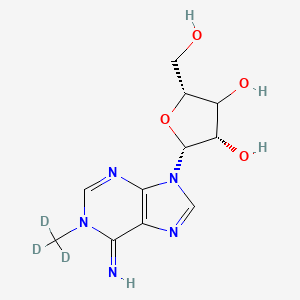
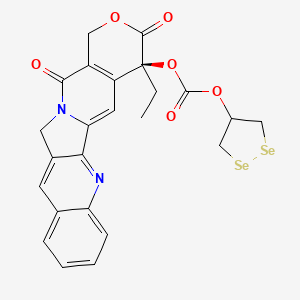
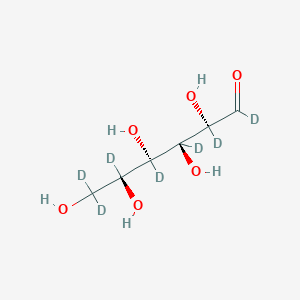
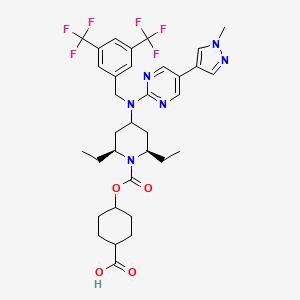
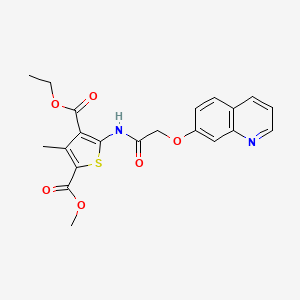


![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)

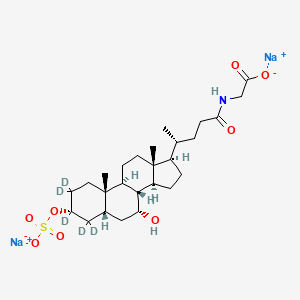
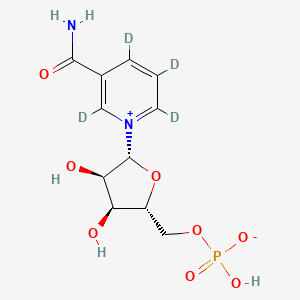
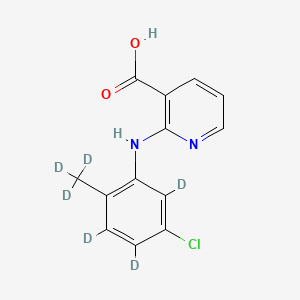
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)

